molecular formula C12H5Br5O B1432780 2,2',3,5,6'-Pentabromodiphenyl ether CAS No. 446254-61-1

2,2',3,5,6'-Pentabromodiphenyl ether

Cat. No.: B1432780
CAS No.: 446254-61-1
M. Wt: 564.7 g/mol
InChI Key: JOPASNJHCFYVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',3,5,6'-Pentabromodiphenyl ether is a specific congener of the polybrominated diphenyl ethers (PBDEs), a class of organobromine compounds historically used as additive flame retardants in a wide array of consumer products, including flexible polyurethane foam, plastics, and textiles . As part of the commercial pentaBDE mixture, its primary application in research is for the study of environmental persistence, bioaccumulation, and toxicology of brominated flame retardants . PBDEs are recognized as persistent organic pollutants (POPs) under the Stockholm Convention due to their toxicity, resistance to degradation, and tendency to bioaccumulate in fatty tissues . Researchers value this compound for investigating the environmental fate and metabolic pathways of PBDEs, as higher-brominated congeners can undergo biotic and photochemical debromination to form lower-brominated, more bioavailable compounds . Toxicological studies, often conducted in vitro or in animal models, focus on its potential as an endocrine disruptor, particularly its capacity to affect thyroid hormone levels and neurobehavioral development . Analysis of this congener is crucial in environmental monitoring and food safety studies, where it is detected and quantified using advanced techniques like gas chromatography-triple quadrupole mass spectrometry to assess contamination levels in biological and environmental samples . This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

1,2,5-tribromo-3-(2,6-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-4-9(16)11(17)10(5-6)18-12-7(14)2-1-3-8(12)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPASNJHCFYVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=C(C(=CC(=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879909
Record name BDE-94
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-61-1
Record name 2,2',3,5,6'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-94
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,6'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF0543A687
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Selective Bromination of Diphenyl Ether Derivatives

Selective electrophilic aromatic substitution (bromination) on diphenyl ether or its partially brominated derivatives is a common method. By controlling reaction conditions such as bromine equivalents, solvent, temperature, and catalysts, bromine atoms can be introduced at specific positions on the phenyl rings.

  • For this compound, bromination targets the 2, 2', 3, 5, and 6' positions on the diphenyl ether scaffold.
  • The use of directing groups or steric hindrance from existing bromines can influence regioselectivity.

Aminodiphenyl Ether Intermediates and Diazotization

A refined approach involves:

  • Starting from aminodiphenyl ethers, which allow for selective bromination at positions ortho and para to the amino groups.
  • After bromination, the amino groups are converted via diazotization to diazonium salts.
  • Subsequent reduction of the diazonium groups leads to the removal of amino substituents, leaving brominated diphenyl ethers with the desired substitution pattern.

This method enhances regioselectivity and yields for specific PBDE congeners.

Synthesis via Diphenyliodonium Salts

An innovative route involves the preparation of symmetrical tetra- and hexabrominated diphenyliodonium salts as intermediates. These salts facilitate coupling with bromophenols to yield highly brominated diphenyl ethers.

  • For example, hexabromodiphenyliodonium salts with substitution patterns such as 2,2’,3,3’,4,4’ have been synthesized and used to prepare PBDE congeners with tribromo substitution patterns (2,3,4-, 2,4,5-, 2,4,6-).
  • This method offers improved solubility and reactivity, enabling the synthesis of congeners difficult to obtain by direct bromination.

Reductive Debromination of Decabromodiphenyl Ether

Decabromodiphenyl ether (BDE-209) can be reductively debrominated to yield lower brominated congeners including pentabrominated diphenyl ethers.

  • Controlled reduction conditions allow stepwise removal of bromine atoms.
  • This approach can produce a spectrum of PBDE congeners, including this compound, depending on reaction parameters.

Research Findings and Characterization

  • The synthesis of PBDE congeners, including pentabrominated ones, has been extensively studied to provide authentic standards for environmental and toxicological studies.
  • Characterization techniques such as ^1H NMR, ^13C NMR, electron ionization mass spectrometry, and melting point determination are used to confirm structure and purity.
  • X-ray crystallography has been applied to related highly brominated diphenyl ethers to elucidate molecular and supramolecular structures, which informs synthetic strategy for congeners like this compound.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Direct Bromination Electrophilic aromatic substitution on diphenyl ether Simple; widely used Regioselectivity challenges
Aminodiphenyl Ether Bromination + Diazotization Selective bromination guided by amino groups; diazotization removes amino groups High regioselectivity; access to specific congeners Multi-step; requires careful control
Diphenyliodonium Salt Coupling Use of brominated iodonium salts for coupling with bromophenols Improved regioselectivity; novel intermediates Complex synthesis of intermediates
Reductive Debromination of BDE-209 Stepwise removal of bromines from decabromodiphenyl ether Produces multiple congeners; scalable Requires precise control to avoid over-reduction

Chemical Reactions Analysis

Types of Reactions

2,2’,3,5,6’-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated and hydroxylated derivatives of diphenyl ether, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Industrial Applications

2,2',3,5,6'-Pentabromodiphenyl ether has been employed in a variety of industrial applications:

  • Flame Retardants in Polymers :
    • Flexible Polyurethane Foams : Used extensively in furniture and automotive seating. Concentrations typically range from 2.5% to 15% of the polyol mixture, resulting in final concentrations of 1.63% to 9.75% in the foam .
    • Rigid Polyurethane Foams and Epoxy Resins : Incorporated into formulations for adhesives and laminating systems used in aerospace applications .
  • Electronics :
    • Utilized in printed circuit boards (PCBs) primarily in Asian markets, where regulations on flame retardants have historically been less stringent .
  • Textiles :
    • Applied as a treatment for textiles to improve fire resistance properties, particularly in upholstery fabrics used in public transport and commercial furniture .

Environmental and Health Considerations

Despite its effectiveness as a flame retardant, the use of this compound raises significant environmental and health concerns:

  • Persistence and Bioaccumulation : PBDEs are classified as persistent organic pollutants (POPs), leading to bioaccumulation in the environment and potential adverse effects on wildlife and human health .
  • Regulatory Actions : Under the Stockholm Convention, there is a global movement towards phasing out the production and use of PBDEs due to their toxicity and environmental impact .

Analytical Methods for Detection

Recent advancements have been made in the analytical detection of PBDEs, including this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A sensitive method developed for quantifying PBDEs in environmental samples such as soil. This technique allows for the simultaneous detection of multiple PBDE congeners using selective pressurized liquid extraction .

Case Study 1: Environmental Impact Assessment

A study conducted by RMIT University assessed the presence of PBDEs in soil samples near industrial sites where these compounds were previously used. The findings indicated significant levels of contamination, emphasizing the need for ongoing monitoring and remediation efforts .

Case Study 2: Regulatory Compliance

In Australia, regulatory frameworks have been established to limit the use of PBDEs in consumer products. A comprehensive review highlighted the transition from traditional flame retardants like pentaBDE to safer alternatives due to health concerns linked to exposure during manufacturing and usage .

Mechanism of Action

The mechanism of action of 2,2’,3,5,6’-Pentabromodiphenyl ether involves its interaction with biological systems, particularly the endocrine system. It can disrupt hormonal activities by mimicking or blocking hormone receptors, leading to various physiological effects. The compound’s persistence in the environment and bioaccumulation potential further contribute to its impact on ecosystems and human health .

Comparison with Similar Compounds

Key Observations :

Environmental Behavior and Bioaccumulation

Persistence and Transport

  • BDE-99 : Classified as a POP candidate with LRTP metrics (characteristic travel distance >1,000 km) similar to HCH and chlordecone .
  • BDE-100 : Less studied but detected in marine ecosystems at levels 10–50% lower than BDE-99 due to faster degradation .
  • Target Congener: No direct LRTP data; ortho-substituted bromines may reduce atmospheric transport efficiency compared to para-substituted analogs .

Bioaccumulation in Biota

  • BDE-99 : Dominates in aquatic biota (e.g., 52% of PBDEs in mouse plasma after exposure ). Biomagnification factors (BMFs) in fish: 10⁴–10⁵ .
  • BDE-100 : Lower bioaccumulation due to faster hepatic metabolism .
  • Target Congener: Limited detection in environmental samples; likely lower prevalence than BDE-99/BDE-100 .

Toxicological Profiles

Developmental and Neurotoxic Effects

  • BDE-99 : Causes permanent behavioral aberrations (e.g., hyperactivity, impaired learning) in mice at 1.4 µmol/kg . Lowest-observed-adverse-effect level (LOAEL): 1 mg/kg/day .
  • Target Congener: No direct data; ortho-bromines may alter metabolite formation (e.g., hydroxylated derivatives) linked to thyroid disruption .

Endocrine Disruption

  • BDE-99 Metabolites : Hydroxylated forms (e.g., 4-OH-BDE-101) inhibit thyroid deiodinases, altering hormone homeostasis .
  • Target Congener: Potential for para-hydroxylation, but bromine positions may limit thyroxine-like activity compared to BDE-99 .

Regulatory Status and Human Exposure

  • BDE-99 : Banned in the EU (2004) but persists in U.S. consumer products; detected in 93% of U.S. household dust samples (up to 1,000 ng/g) .
  • BDE-100 : Regulated under the same frameworks as BDE-99 but with lower exposure levels .
  • Target Congener: Not explicitly regulated; likely included in broad PBDE restrictions (e.g., Stockholm Convention) .

Biological Activity

2,2',3,5,6'-Pentabromodiphenyl ether (commonly referred to as BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various consumer products. The biological activity of BDE-99 has garnered significant attention due to its potential health implications and environmental persistence. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H4Br5O
  • Molecular Weight : 543.7 g/mol
  • CAS Number : 60348-60-9

Biological Activity Overview

BDE-99 exhibits a range of biological activities that can impact human health and ecosystems. Key areas of focus include:

  • Endocrine Disruption : Research indicates that BDE-99 can interfere with thyroid hormone signaling pathways. It has been shown to reduce serum levels of thyroxine (T4) in animal studies, indicating potential thyroid-disrupting effects .
  • Neurodevelopmental Effects : Animal studies have reported neurobehavioral changes following exposure to BDE-99 during critical developmental periods. For instance, neonatal exposure in mice has been linked to altered behavior and cognitive deficits .
  • Reproductive Toxicity : Evidence suggests that BDE-99 may adversely affect reproductive health. In vitro studies have demonstrated alterations in sperm motility and viability when exposed to this compound .
  • Cytotoxicity : In various cell lines, BDE-99 has exhibited cytotoxic effects, with IC50 values indicating significant cell death at certain concentrations. For example, cytotoxicity against NBT-T2 rat bladder epithelial cells was observed with an IC50 value of 2.8 µg/mL .

BDE-99's biological activity is primarily mediated through its interaction with cellular receptors and signaling pathways:

  • Thyroid Hormone Receptor (TR) : BDE-99 can mimic thyroid hormones, potentially leading to competitive inhibition of TRs and subsequent disruption of normal thyroid function .
  • Aryl Hydrocarbon Receptor (AhR) : The compound may activate AhR pathways, which are involved in the regulation of various genes related to xenobiotic metabolism and cellular responses to environmental toxins .

Case Studies

Several studies have highlighted the biological effects of BDE-99:

  • Developmental Neurotoxicity Study :
    • Objective : To assess the impact of prenatal exposure to BDE-99 on neurodevelopment.
    • Methodology : Pregnant rats were administered varying doses of BDE-99.
    • Findings : Offspring exhibited significant impairments in learning and memory tasks compared to controls .
  • Thyroid Hormone Disruption Study :
    • Objective : To evaluate the effects of BDE-99 on thyroid hormone levels in adult rats.
    • Methodology : Rats were exposed to different concentrations of BDE-99 over a specified period.
    • Findings : A dose-dependent decrease in serum T4 levels was observed, confirming its role as an endocrine disruptor .

Data Table: Summary of Biological Effects

Biological EffectObserved ImpactReference
Endocrine DisruptionDecreased T4 levels
Neurodevelopmental IssuesImpaired learning and memory
Reproductive ToxicityAltered sperm motility
CytotoxicityIC50 = 2.8 µg/mL

Q & A

Q. What analytical methods are recommended for detecting 2,2',3,5,6'-Pentabromodiphenyl ether in environmental and biological samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying PBDE congeners, including this compound. Use isotope-labeled internal standards (e.g., 13C^{13}\text{C}-BDEs) to correct for matrix effects and recovery losses .
  • Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used for lipid-rich matrices (e.g., human milk, adipose tissue). For environmental samples (sediments, dust), Soxhlet extraction with hexane:acetone (1:1) is recommended .
  • Quality Control: Include procedural blanks, duplicates, and certified reference materials (CRMs) like NIST SRM 2585 (Household Dust) to validate precision and accuracy .

Q. How do researchers establish toxicity benchmarks (e.g., LOAEL, BMD) for this compound?

Methodological Answer:

  • Lowest-Observed-Adverse-Effect Level (LOAEL): Derived from rodent studies assessing developmental neurotoxicity. For example, neonatal exposure in mice (postnatal day 10) showed LOAELs of 1 mg/kg/day for behavioral deficits (reduced locomotion/rearing) .
  • Benchmark Dose (BMD) Modeling: Use Hill models to estimate BMDL10 (lower confidence limit for 10% effect). For BDE-99, BMDL10 values range from 0.31–1.2 mg/kg/day based on fractional response metrics in spontaneous behavior assays .
  • Uncertainty Factors: Apply interspecies (10×) and intraspecies (10×) adjustments to derive reference doses (RfDs) for human risk assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in temporal trends of this compound levels across environmental compartments?

Methodological Answer:

  • Data Discrepancies: While PBDE levels in Swedish pike and guillemot eggs plateaued post-1980s, human breast milk concentrations increased exponentially (1972–1997). This divergence may reflect differences in bioavailability, degradation rates, or exposure pathways (e.g., indoor dust vs. aquatic food chains) .
  • Modeling Approaches: Use fugacity models to simulate partitioning between air, water, soil, and biota. For example, Palm (2001) predicted Stockholm’s PBDE accumulation in sediments due to high organic carbon affinity .
  • Longitudinal Sampling: Prioritize multi-decadal monitoring in sentinel species (e.g., marine mammals) to track congener-specific persistence .

Q. What metabolic pathways are observed for this compound in mammalian models, and how do they influence experimental design?

Methodological Answer:

  • Key Pathways:
    • Debromination/Hydroxylation: Forms hydroxylated (HO)-PBDEs (e.g., 4-HO-BDE-42) via cytochrome P450 enzymes. These metabolites exhibit thyroxine-disrupting activity .
    • Ether Bond Cleavage: Generates bromophenols (e.g., 2,4,5-tribromophenol) with estrogenic potential .
  • Experimental Considerations:
    • Use deuterated analogs to trace metabolite formation in vitro (e.g., liver microsomes).
    • For in vivo studies, collect plasma and adipose tissue to quantify parent compounds vs. metabolites .

Q. What mechanistic insights exist for the thermal decomposition of this compound, and how do they inform environmental fate studies?

Methodological Answer:

  • Debromination Pathways: Under pyrolysis (300–600°C), BDE-99 undergoes stepwise debromination to tetra- and tri-BDEs. Dominant channels involve H· radical attack at meta/para positions .
  • Formation of Toxic Byproducts:
    • PBDD/Fs: Brominated dioxins/furans form via intramolecular elimination (e.g., loss of HBr and ring closure). PBDFs are favored under inert conditions .
    • Hydroxylated Byproducts: Reaction with ·OH radicals yields para-HO-PBDEs, which are structurally analogous to thyroid hormones .
  • Implications for Waste Management: Incineration of PBDE-containing e-waste requires strict temperature control (>800°C) to minimize PBDD/F emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,5,6'-Pentabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
2,2',3,5,6'-Pentabromodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.